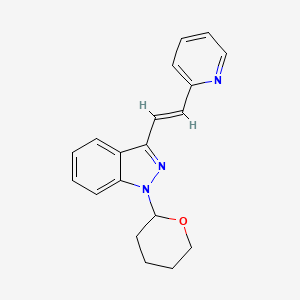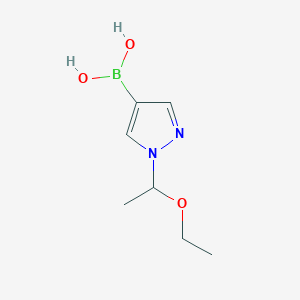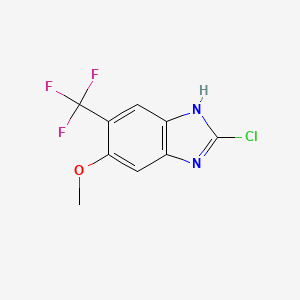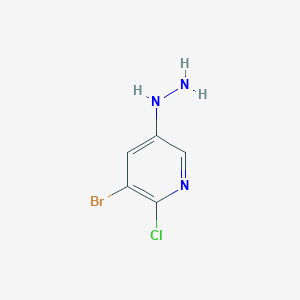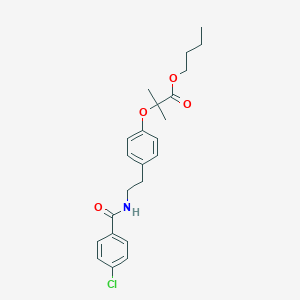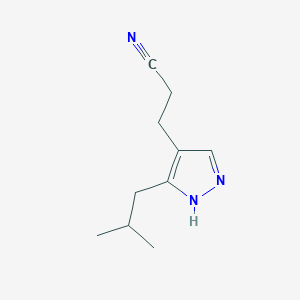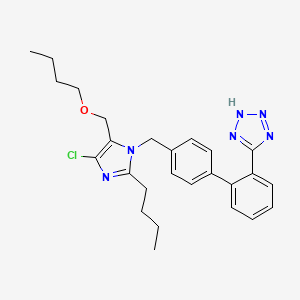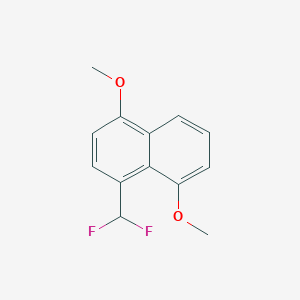
4-(Difluoromethyl)-1,5-dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-1,5-dimethoxynaphthalene is an organic compound that features a naphthalene core substituted with difluoromethyl and methoxy groups. The presence of the difluoromethyl group is particularly noteworthy due to its unique chemical properties, which include high electronegativity and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of a naphthalene precursor using difluoromethylating agents such as ClCF₂H (chlorodifluoromethane) or other difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a metal-based catalyst, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-1,5-dimethoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the difluoromethyl group can produce methyl-substituted naphthalenes .
科学的研究の応用
4-(Difluoromethyl)-1,5-dimethoxynaphthalene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group, being highly electronegative, can form strong hydrogen bonds with biological molecules, influencing their structure and function . This property is particularly valuable in drug design, where the compound can enhance the binding affinity and specificity of therapeutic agents .
類似化合物との比較
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Similar in structure due to the presence of the difluoromethyl group, but differs in its nitro substitution.
2,2-Difluoroethylbenzene: Contains a difluoromethyl group attached to a benzene ring, offering different reactivity and applications.
Difluoromethylthioethers: Compounds where the difluoromethyl group is bonded to sulfur, showing distinct chemical behavior.
Uniqueness
4-(Difluoromethyl)-1,5-dimethoxynaphthalene is unique due to its combination of the naphthalene core with both difluoromethyl and methoxy groups. This combination imparts specific chemical properties, such as enhanced hydrogen bonding capability and increased metabolic stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H12F2O2 |
|---|---|
分子量 |
238.23 g/mol |
IUPAC名 |
4-(difluoromethyl)-1,5-dimethoxynaphthalene |
InChI |
InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |
InChIキー |
GNMZOXILVPSRLO-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B13425585.png)

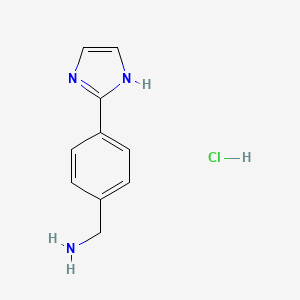
![1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13425601.png)
